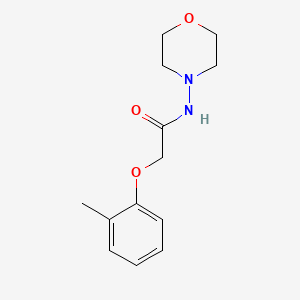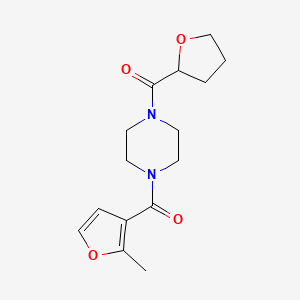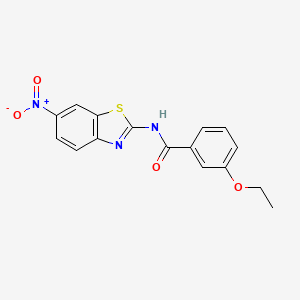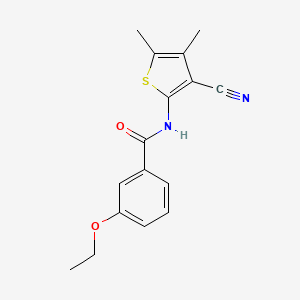
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)butanamide
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)butanamide, also known as BDB, is a chemical compound that has been of interest in scientific research due to its potential applications in the field of psychoactive drugs. BDB is a derivative of the phenethylamine family and has been found to possess stimulant and entactogenic effects.
Wirkmechanismus
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)butanamide acts as a releasing agent of serotonin, dopamine, and norepinephrine, which are neurotransmitters responsible for mood regulation. It also acts as a reuptake inhibitor of these neurotransmitters, leading to an increase in their levels in the synaptic cleft. This leads to the euphoric and entactogenic effects observed in N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)butanamide users.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)butanamide has been found to produce similar physiological effects to MDMA, including increased heart rate, blood pressure, and body temperature. It also causes the release of hormones such as oxytocin, which is responsible for social bonding and trust. N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)butanamide has been found to have a shorter duration of action compared to MDMA, with effects lasting up to 4-6 hours.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)butanamide has been used in preclinical studies as a potential substitute for MDMA due to its similar effects and lower neurotoxicity profile. However, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)butanamide is still a relatively new compound and its long-term effects on humans are not yet fully understood. Additionally, there are limitations in the availability of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)butanamide for research purposes, as it is a controlled substance in some countries.
Zukünftige Richtungen
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)butanamide. One area of interest is the potential therapeutic applications of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)butanamide, particularly in the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the development of safer and more effective substitutes for MDMA, with N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)butanamide being a potential candidate. Further studies are also needed to fully understand the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)butanamide on the human body and brain.
Conclusion
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)butanamide, or N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)butanamide, is a chemical compound that has been of interest in scientific research due to its potential applications in the field of psychoactive drugs. N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)butanamide has been found to possess stimulant and entactogenic effects, and has been studied as a potential substitute for MDMA. While N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)butanamide has advantages over MDMA in terms of its lower neurotoxicity profile, there are still limitations in its availability and long-term effects on humans. Further research is needed to fully understand the potential therapeutic applications of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)butanamide and its long-term effects.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)butanamide has been studied for its potential use as a psychoactive drug, specifically as a substitute for MDMA (3,4-methylenedioxymethamphetamine) which is a popular recreational drug known for its entactogenic effects. N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)butanamide has been found to produce similar effects to MDMA, including increased sociability, empathy, and euphoria. Studies have also shown that N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)butanamide has a lower neurotoxicity profile compared to MDMA, making it a potential safer alternative.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-2-15(24-14-6-4-13(19)5-7-14)18(21)20-10-12-3-8-16-17(9-12)23-11-22-16/h3-9,15H,2,10-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKONKQREIOTTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4181356.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chloro-6-nitro-1-benzothiophene-2-carboxamide](/img/structure/B4181371.png)
![5-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4181373.png)

![2-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4181389.png)


![N-(1-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4181418.png)
![3-({[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4181426.png)


![1-phenyl-N-[2-(1-piperidinyl)ethyl]methanesulfonamide hydrochloride](/img/structure/B4181457.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B4181468.png)